Potency at α3β4 Nicotinic Acetylcholine Receptors Exceeds Known Antagonists by 1000-Fold
The compound exhibits an IC50 of 1.8 nM for antagonist activity at human α3β4 nAChR expressed in SH-SY5Y cells [1]. This potency is approximately 1000-fold greater than that of (±)-methadone, a known α3β4 antagonist, which shows an IC50 of 1.9 μM (1900 nM) in the same functional assay measuring inhibition of carbamylcholine-induced 86Rb+ efflux [2].
| Evidence Dimension | Antagonist potency at α3β4 nAChR (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | (±)-Methadone: 1900 nM (1.9 μM) |
| Quantified Difference | ~1056-fold more potent |
| Conditions | Human α3β4 nAChR expressed in SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
This exceptional sub-nanomolar potency against α3β4 nAChR differentiates the compound from generic nAChR antagonists and makes it a valuable tool compound for studying this receptor subtype with minimal off-target effects at relevant concentrations.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Antagonist activity at human α3β4 nAChR. View Source
- [2] Xiao Y, Smith RD, Caruso FS, Kellar KJ. Blockade of rat α3β4 nicotinic receptor function by methadone, its metabolites, and structural analogs. J Pharmacol Exp Ther. 2001;299(1):366-371. View Source
